
nicotine N,N'-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotine N,N’-dioxide is a derivative of nicotine, a well-known alkaloid found in tobacco plants This compound is formed through the oxidation of nicotine, resulting in the addition of two oxygen atoms to the nitrogen atoms in the nicotine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nicotine N,N’-dioxide can be synthesized by gradually adding nicotine to a mixture of hydrogen peroxide and glacial acetic acid. The reaction typically involves 50 grams of nicotine, 200 milliliters of 30% hydrogen peroxide, and 1200 milliliters of glacial acetic acid . The mixture is stirred and allowed to react, resulting in the formation of nicotine N,N’-dioxide.
Industrial Production Methods
The use of supercritical carbon dioxide extraction has been explored for obtaining high-purity nicotine from tobacco waste, which can then be used as a precursor for synthesizing nicotine N,N’-dioxide .
Analyse Des Réactions Chimiques
Types of Reactions
Nicotine N,N’-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is more polar and water-soluble than nicotine due to the presence of the oxygen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the synthesis of nicotine N,N’-dioxide.
Reduction: Nicotine N,N’-dioxide can be reduced back to nicotine using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Major Products
The major products formed from the reactions of nicotine N,N’-dioxide include nicotine and its various derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Nicotine N,N’-dioxide has several scientific research applications:
Mécanisme D'action
Nicotine N,N’-dioxide exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs) in the brain and peripheral nervous system. This binding leads to the activation of these receptors, resulting in the release of neurotransmitters such as dopamine and acetylcholine . The compound’s mechanism of action is similar to that of nicotine, but its increased polarity and water solubility may affect its pharmacokinetics and distribution in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotine: The parent compound, which is less polar and less water-soluble than nicotine N,N’-dioxide.
Cotinine: A major metabolite of nicotine, which is also more polar and water-soluble.
Nornicotine: Another metabolite of nicotine, which has similar properties to nicotine N,N’-dioxide.
Uniqueness
Nicotine N,N’-dioxide is unique due to its increased polarity and water solubility compared to nicotine.
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
3-(1-methyl-1-oxidopyrrolidin-1-ium-2-yl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H14N2O2/c1-12(14)7-3-5-10(12)9-4-2-6-11(13)8-9/h2,4,6,8,10H,3,5,7H2,1H3 |
Clé InChI |
GSXMRZNVDIMTTQ-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCCC1C2=C[N+](=CC=C2)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol](/img/structure/B15125641.png)
![tert-butyl N-[2-[2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]carbamate](/img/structure/B15125651.png)
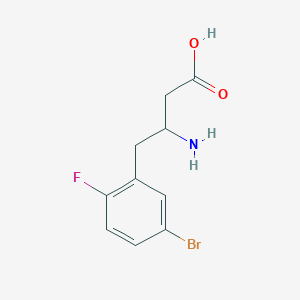
![4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B15125669.png)

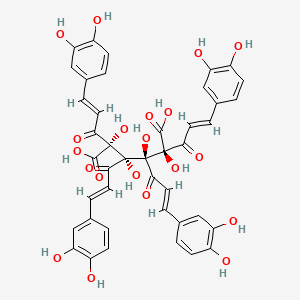

![[5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B15125688.png)
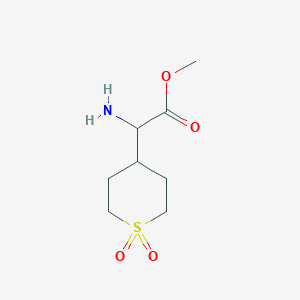
![4-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15125705.png)
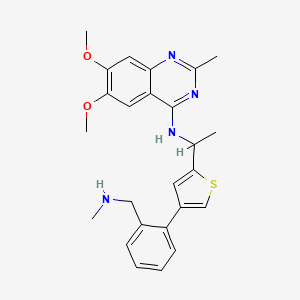
![Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)-](/img/structure/B15125725.png)
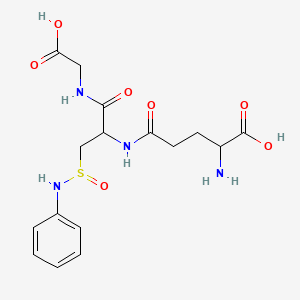
![Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B15125731.png)
